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An In-Depth Technical Guide to 4-nitro-5,6,7,8-tetrahydroquinolin-1-ium-1-olate

Abstract

The quinoline N-oxide scaffold is a privileged structure in medicinal chemistry, forming the core
of numerous compounds with significant biological activity.[1][2] This technical guide provides a
comprehensive exploration of a specific derivative, 4-nitro-5,6,7,8-tetrahydroquinolin-1-ium-1-
olate (also known as 4-nitro-5,6,7,8-tetrahydroquinoline N-oxide). We delve into its synthesis,
physicochemical properties, potential mechanisms of action, and relevant experimental
protocols for its biological evaluation. This document is intended for researchers, medicinal
chemists, and drug development professionals seeking to understand and leverage the
therapeutic potential of this compound class. By synthesizing data from established literature
and providing field-proven insights, this guide aims to serve as a foundational resource for
future research and development endeavors involving this molecule.

Introduction: The Quinoline N-Oxide Framework in
Drug Discovery

Quinoline derivatives have long been recognized for their wide-ranging applications in
pharmaceuticals and agrochemicals.[2][3] The introduction of an N-oxide moiety to the
quinoline ring system significantly alters its electronic properties, enhancing its reactivity and
often conferring potent biological activities.[3] These N-oxides serve as versatile precursors for
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further functionalization, particularly at the C2 position, allowing for the synthesis of diverse
molecular libraries.[2][3]

4-nitro-5,6,7,8-tetrahydroquinolin-1-ium-1-olate (CAS No. 125162-98-3) is a fascinating
member of this family. It combines the reactive N-oxide group with a nitro group at the 4-
position—a feature famously associated with the potent, well-studied carcinogen 4-
nitroquinoline N-oxide (4-NQO).[4] The partially saturated tetrahydroquinoline core provides a
three-dimensional structure that distinguishes it from its fully aromatic counterpart, potentially
altering its binding affinity, metabolic stability, and toxicological profile. Understanding the
interplay of these structural features is paramount for harnessing its potential in therapeutic
applications while mitigating risks.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is the bedrock of
any drug development program. These parameters influence solubility, membrane permeability,
and formulation strategies. The key properties of 4-nitro-5,6,7,8-tetrahydroquinolin-1-ium-1-
olate are summarized below.

Property Value Source
CAS Number 125162-98-3 [5]
Molecular Formula CoH10N203 [5]
Molecular Weight 194.19 g/mol [5]
Canonical SMILES C1CCC2=[O-]">N+[0O-] [5]
Boiling Point (Predicted) 446.5 £ 45.0 °C [5]
Density (Predicted) 1.45+0.1 g/cm3 [5]
pKa (Predicted) -1.03+0.20 [5]
LogP (Predicted) 2.425 [5]
Hydrogen Bond Acceptors 3 [5]
Hydrogen Bond Donors 0 [5]
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Synthesis and Characterization

The synthesis of 4-nitro-5,6,7,8-tetrahydroquinolin-1-ium-1-olate is a critical step for enabling
further study. The most direct reported method involves the electrophilic nitration of the parent
N-oxide.[5]

Synthetic Workflow

The established synthesis involves the nitration of 5,6,7,8-tetrahydroquinoline N-oxide.[5] This
process leverages a classic aromatic nitration mechanism, where the N-oxide group, despite
being electron-withdrawing, directs the substitution.

X Arvaifi Nitration
0 Te't\;'?:)zg;oqumolme Reagents: 70°C, 2h 4-nitro-5,6,7,8-tetrahydroquinolin-1-ium-1-olate
(CAS: 14631-48-2) HNO3 / H2S0a4 (CAS: 125162-98-3)

Click to download full resolution via product page

Caption: Synthetic route to the target compound via nitration.[5]

Detailed Experimental Protocol: Synthesis

This protocol is based on the literature guidance for the nitration of 5,6,7,8-tetrahydroquinoline
N-oxide.[5]

Causality: The use of a mixture of concentrated nitric acid and sulfuric acid is standard for
electrophilic nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the
highly reactive nitronium ion (NO2"), which is the active electrophile that attacks the quinoline
ring. The reaction is performed at an elevated temperature to overcome the activation energy
barrier for the substitution.

o Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser,
carefully add 5,6,7,8-tetrahydroquinoline N-oxide to a pre-cooled mixture of concentrated
sulfuric acid.

o Reagent Addition: While maintaining the temperature, slowly add a stoichiometric equivalent
of concentrated nitric acid dropwise to the solution.
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» Reaction: Heat the reaction mixture to 70°C and maintain for 2 hours, monitoring the reaction
progress by Thin Layer Chromatography (TLC).

o Work-up: After completion, cool the mixture to room temperature and carefully pour it over
crushed ice.

» Neutralization & Extraction: Neutralize the aqueous solution with a suitable base (e.g.,
sodium carbonate) until pH 7-8 is achieved. Extract the product with an organic solvent such
as dichloromethane or ethyl acetate.

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel to yield the final compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques
is required.

e High-Performance Liquid Chromatography (HPLC): Essential for determining purity. A typical
method would use a C18 column with a gradient of water and acetonitrile as the mobile
phase.[6]

e Mass Spectrometry (MS): To confirm the molecular weight. The expected exact mass is
194.0691.[5]

* Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are crucial for
structural elucidation, confirming the positions of the nitro group and the protons on the
tetrahydroquinoline core.

« Infrared (IR) Spectroscopy: To identify functional groups, particularly the characteristic strong
stretches for the N-O bond of the N-oxide and the asymmetric and symmetric stretches of
the nitro (NO2) group.

Biological Activity and Therapeutic Potential
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While specific biological data for 4-nitro-5,6,7,8-tetrahydroquinolin-1-ium-1-olate is sparse, the
broader class of quinoline N-oxides exhibits a remarkable range of activities, offering a strong
rationale for its investigation.[1]

Anticancer Properties

Substituted quinoline N-oxides have demonstrated significant cytotoxicity against various
cancer cell lines.[1] Their mechanisms often involve the disruption of critical cellular signaling
pathways. For instance, some quinoline derivatives are known to inhibit kinases within the
PISK/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is
often dysregulated in cancer.[1]
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Caption: A generalized workflow for the in vitro biological screening of synthesized compounds.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses a compound's ability to reduce the metabolic activity of cancer cells,
serving as an indicator of cytotoxicity. [7] Trustworthiness: This protocol is a self-validating
system. It includes positive controls (a known cytotoxic drug) and negative controls (vehicle-
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only) to ensure the assay is performing correctly and that any observed effect is due to the test
compound.

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) into a 96-well plate at a density of 5,000-
10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C, 5% COs..

Compound Treatment: Prepare serial dilutions of the test compound in culture medium.
Remove the old medium from the wells and add 100 pL of the compound dilutions. Include
wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% COs..

MTT Addition: Add 10 pL of MTT reagent (5 mg/mL in PBS) to each well and incubate for
another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple
formazan precipitate.

Solubilization: Carefully remove the medium and add 100 pL of DMSO to each well to
dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot
against compound concentration to determine the ICso value (the concentration at which
50% of cell growth is inhibited).

Safety and Toxicological Considerations

CRITICAL NOTE: The structural similarity to 4-nitroquinoline N-oxide (4-NQO), a known and
potent carcinogen, necessitates that 4-nitro-5,6,7,8-tetrahydroquinolin-1-ium-1-olate be
handled with extreme caution. [4][8]Nitroaromatic compounds as a class are frequently
associated with mutagenicity and carcinogenicity. [9][10][11]

o Mechanism of Toxicity: 4-NQO exerts its carcinogenic effect after metabolic reduction of the
nitro group to a reactive hydroxylamine, which can then form covalent adducts with DNA.
[12]it is plausible that the title compound could undergo a similar bioactivation.
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» Handling: Always handle this compound in a chemical fume hood. Use appropriate personal
protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant
gloves.

» Disposal: Dispose of all waste in accordance with local, state, and federal environmental
regulations for hazardous chemical waste.

Conclusion and Future Directions

4-nitro-5,6,7,8-tetrahydroquinolin-1-ium-1-olate represents a molecule of significant interest at
the intersection of medicinal chemistry and chemical biology. Its synthesis is straightforward,
and its structural features suggest a high potential for biological activity, informed by the
extensive literature on related quinoline N-oxides. However, its potential for toxicity, inferred
from its close structural analog 4-NQO, cannot be overstated and must be a primary
consideration in any research program.

Future work should focus on:

» Definitive Biological Screening: Systematically testing the compound against a panel of
cancer cell lines and microbial strains to uncover its primary activities.

+ Mechanism of Action Studies: Investigating its effects on key signaling pathways (e.qg.,
PI3K/Akt) and its potential for inducing DNA damage.

e Metabolic Profiling: Understanding how the compound is metabolized in vitro and in vivo to
identify potentially reactive or toxic metabolites.

¢ Analogue Synthesis: Leveraging the tetrahydroquinoline core to develop a library of
derivatives to build a comprehensive structure-activity relationship (SAR) and potentially
dissociate therapeutic efficacy from toxicity.

This technical guide provides the foundational knowledge and protocols to empower
researchers to explore this promising, yet challenging, chemical entity responsibly and
effectively.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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